5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-bromophenyl)iminomethyl]-4-hydroxy-3-methyl-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-14-10(15)9(17-11(14)16)6-13-8-4-2-7(12)3-5-8/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOUBLRQLPCTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=O)C=NC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione typically involves the condensation of 4-bromoaniline with 3-methylthiazolidine-2,4-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 4-bromoanilino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antidiabetic Activity
Recent studies have highlighted the compound's potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is crucial for managing diabetes mellitus. The design and synthesis of derivatives based on thiazolidine-2,4-dione frameworks have shown promising results in lowering blood glucose levels and improving insulin sensitivity. A study reported the development of several new derivatives that demonstrated significant inhibitory activity against PTP1B, suggesting their potential as oral antidiabetic agents .
1.2 Hepatoprotective Effects
In vivo studies have indicated that derivatives of this compound exhibit hepatoprotective effects. For instance, one derivative was shown to protect against acute liver injury induced by concanavalin A in mice, suggesting a potential application in treating liver diseases . These findings underscore the therapeutic promise of thiazolidine-2,4-dione derivatives in liver health management.
1.3 Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory properties of 5-[(4-bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione and its derivatives. Compounds in this class have been evaluated for their ability to modulate inflammatory pathways, potentially offering new avenues for treating inflammatory conditions .
Biochemical Insights
2.1 Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to PTP1B, thereby inhibiting its activity and contributing to its antidiabetic effects . The binding affinity and stability of these interactions are critical for understanding the compound's mechanism of action.
2.2 Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship analysis has been pivotal in optimizing the pharmacological properties of thiazolidine derivatives. By modifying substituents on the aniline moiety or the thiazolidine ring, researchers have been able to enhance biological activity while reducing toxicity . This iterative process is essential for developing effective therapeutic agents.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., bromine, nitro) at the 5-position enhance lipid peroxidation inhibition compared to electron-donating groups (e.g., hydroxy). For example, 5-(4-bromobenzylidene)-TZD (1i) shows 49.2% inhibition, while 5-(4-hydroxybenzylidene)-TZD (1m) exhibits only 23.0% .
- The 3-methyl group in the target compound may improve metabolic stability compared to unsubstituted analogues (e.g., 1i) but could reduce solubility.
This contrasts with simpler benzylidene derivatives (e.g., 1d), which lack amino functionality .
Comparison with Chromene-Based Analogues :
- Derivatives like 5-((6,8-dichloro-4-oxochromen-3-yl)methylene)-TZD (3) and chromene-linked TZDs (e.g., compounds 2–4 in ) show distinct optical and electronic properties due to extended conjugation, but their biological data remain less explored compared to arylidene-TZDs .
Pharmacological Potential
- Lipoxygenase (LOX) Inhibition: The target compound’s bromoanilino group aligns with halogenated TZDs (e.g., 1i, 1p) showing moderate LOX inhibition (~46–49%), though lower than NDGA (80.8%) .
- Anticancer Activity: Structural analogues like (Z)-5-(3,4-dihydroxybenzylidene)-TZD (compound 2 in ) demonstrate cytotoxicity via ROS modulation, suggesting the bromoanilino derivative may share similar mechanisms .
Biological Activity
5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione, also known as a thiazolidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 287.136 g/mol. The compound features a thiazolidine ring that contributes to its biological activity.
- Antimicrobial Activity : Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. The presence of the brominated aniline moiety enhances the lipophilicity of the compound, which may facilitate membrane penetration and increase its efficacy against various bacterial strains.
- Antioxidant Properties : The thiazolidine structure is known to contribute to antioxidant activity. Compounds in this class can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to inflammatory processes or cancer progression.
Antimicrobial Efficacy
A study conducted on various thiazolidine derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging assay. The compound showed a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating considerable antioxidant capacity compared to standard antioxidants like ascorbic acid.
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study explored the anticancer effects of thiazolidine derivatives, including this compound, on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
- Inflammation and Pain Models : In vivo studies using animal models demonstrated that administration of the compound significantly reduced inflammation and pain responses in models induced by carrageenan and formalin.
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
